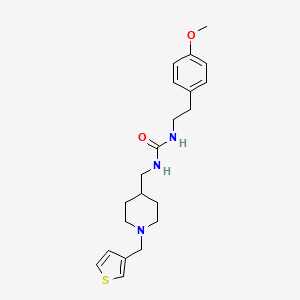

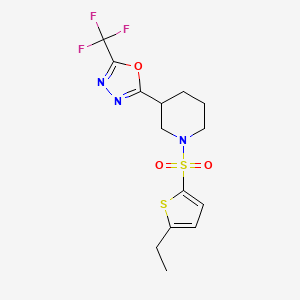

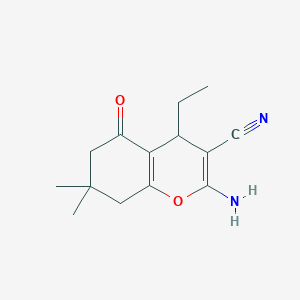

1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is also known as MPPI and has been found to have a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Directed Lithiation and Chemical Synthesis

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate has shown that these compounds can be doubly lithiated on the nitrogen and ortho to the directing metalating group, leading to high yields of substituted products. This process demonstrates the utility of such urea derivatives in synthetic chemistry for the creation of various chemical entities, highlighting their potential in the synthesis of complex organic molecules (Smith et al., 2013).

Crystal Structure Analysis

The crystal structure of metobromuron, a phenylurea herbicide, provides insights into the molecular arrangement and interactions of urea derivatives. Understanding the crystal structure aids in the design and development of new compounds with improved efficacy and specificity for their intended applications (Kang et al., 2015).

Green Chemistry and Enzymatic Reactions

The enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran, a greener substitute for THF, showcases the application of urea derivatives in promoting environmentally friendly chemical reactions. This approach not only provides a sustainable alternative to traditional solvents but also highlights the role of these compounds in facilitating biocatalyzed processes (Simeó et al., 2009).

Anticancer Research

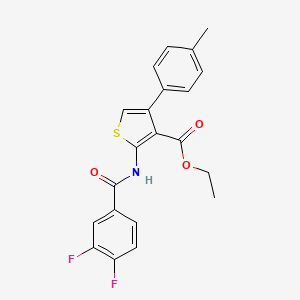

The synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have demonstrated significant antiproliferative effects on various cancer cell lines. These findings suggest the potential of urea derivatives in the development of new anticancer agents, particularly as BRAF inhibitors for further research (Feng et al., 2020).

Corrosion Inhibition

The investigation of urea-derived Mannich bases on a mild steel surface in HCl has revealed their effectiveness as corrosion inhibitors. This application is crucial in the field of materials science, where preventing corrosion can significantly extend the life and maintain the integrity of metal structures (Jeeva et al., 2015).

Propiedades

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2S/c1-26-20-4-2-17(3-5-20)6-10-22-21(25)23-14-18-7-11-24(12-8-18)15-19-9-13-27-16-19/h2-5,9,13,16,18H,6-8,10-12,14-15H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSDELZFDAWMCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

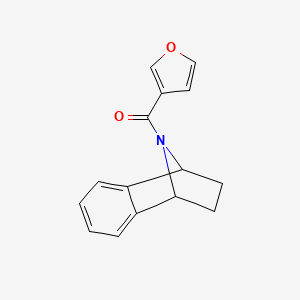

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2767730.png)

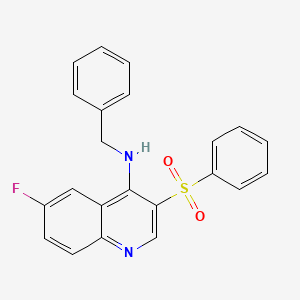

![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2767733.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide](/img/structure/B2767745.png)

![Benzyl 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetate](/img/structure/B2767747.png)

![2-(2-Fluorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2767750.png)